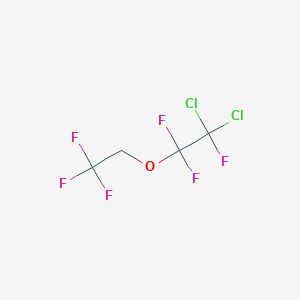
1,1-Dichloro-1,2,2-trifluoro-2-(2,2,2-trifluoroethoxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-1,2,2-trifluoro-2-(2,2,2-trifluoroethoxy)ethane is a chemical compound with the molecular formula C4H2Cl2F6O. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. This compound is known for its stability and resistance to degradation, making it valuable in specific chemical processes.
Métodos De Preparación
The synthesis of 1,1-Dichloro-1,2,2-trifluoro-2-(2,2,2-trifluoroethoxy)ethane typically involves the reaction of tetrachloroethylene with hydrogen fluoride in the gas phase. This exothermic reaction requires a catalyst to proceed efficiently . The industrial production of this compound follows similar methods, ensuring high purity and yield through controlled reaction conditions.
Análisis De Reacciones Químicas
1,1-Dichloro-1,2,2-trifluoro-2-(2,2,2-trifluoroethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under extreme conditions, often using strong oxidizing agents.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups under specific conditions.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research and industry:
Chemistry: It is used as a solvent and reagent in various chemical reactions due to its stability and inertness.
Biology: Its properties make it useful in certain biological assays and experiments.
Medicine: While not directly used as a drug, it can be involved in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-1,2,2-trifluoro-2-(2,2,2-trifluoroethoxy)ethane involves its interaction with molecular targets through its halogen atoms. These interactions can lead to various chemical transformations, depending on the reaction conditions and the presence of catalysts. The pathways involved often include halogen exchange and the formation of intermediate compounds that further react to yield the desired products .
Comparación Con Compuestos Similares
1,1-Dichloro-1,2,2-trifluoro-2-(2,2,2-trifluoroethoxy)ethane can be compared with other similar compounds, such as:
1,1-Dichloro-2,2,2-trifluoroethane: Known for its use in refrigeration and as a fire-extinguishing agent.
2,2-Dichloro-1,1,1-trifluoroethane: Used in similar applications but with different physical properties and reactivity.
1,2-Dichloro-1,1,2-trifluoroethane: Another related compound with distinct uses in industrial applications.
These compounds share similar halogenated structures but differ in their specific applications and reactivity, highlighting the unique properties of this compound.
Propiedades
Número CAS |
57041-66-4 |
|---|---|
Fórmula molecular |
C4H2Cl2F6O |
Peso molecular |
250.95 g/mol |
Nombre IUPAC |
1,1-dichloro-1,2,2-trifluoro-2-(2,2,2-trifluoroethoxy)ethane |
InChI |
InChI=1S/C4H2Cl2F6O/c5-3(6,10)4(11,12)13-1-2(7,8)9/h1H2 |
Clave InChI |
VNOJJUXBPVUMNW-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)OC(C(F)(Cl)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


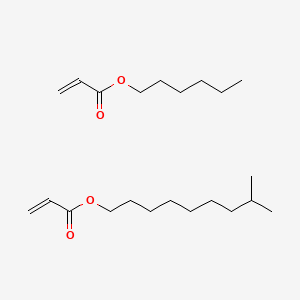
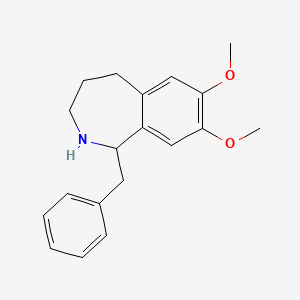
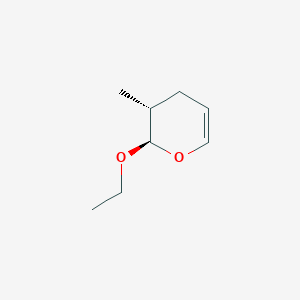
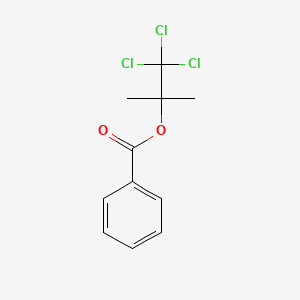
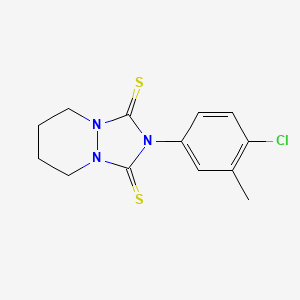
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)
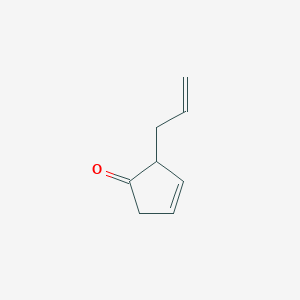
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)
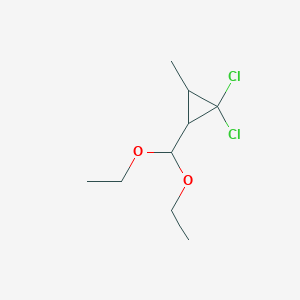
![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)

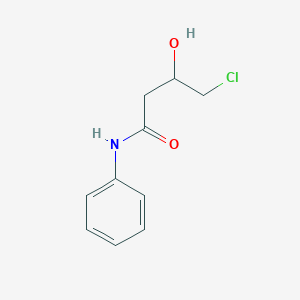
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)
